1-(4-Chlorophenyl)cyclohexanecarboxylic acid

Description

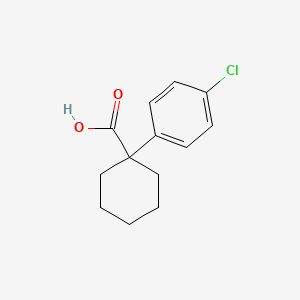

1-(4-Chlorophenyl)cyclohexanecarboxylic acid (CAS: 58880-37-8) is a substituted cyclohexanecarboxylic acid derivative with the molecular formula C₁₃H₁₅ClO₂ and a molecular weight of 238.71 g/mol . Its structure comprises a cyclohexane ring substituted with a carboxylic acid group and a 4-chlorophenyl moiety. The compound’s IUPAC name is 1-(4-chlorophenyl)cyclohexane-1-carboxylic acid, and its stereochemical configuration may vary depending on the synthetic route. Crystallographic studies confirm its planar cyclohexane ring system and the spatial arrangement of substituents .

This compound serves as a precursor or intermediate in pharmaceutical and agrochemical synthesis. For example, its trans-isomer, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (CAS: 49708-81-8), is an impurity in the antiparasitic drug Atovaquone .

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNXUJXIIZGXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207586 | |

| Record name | 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-37-8 | |

| Record name | 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58880-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)cyclohexanecarboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group is susceptible to oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the α-carbon of the carboxylic acid to form 4-(4-chlorophenyl)cyclohexanone .

-

Chromium trioxide (CrO₃) in acetic acid yields α-keto derivatives, though this reaction requires stringent temperature control to avoid over-oxidation .

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ (aq, H₂SO₄) | 60–80°C, 4–6 hrs | 4-(4-Chlorophenyl)cyclohexanone |

| CrO₃ (AcOH) | 25°C, 2 hrs | α-Keto-4-(4-chlorophenyl)cyclohexane acid |

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol using strong reducing agents:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the acid to 4-(4-chlorophenyl)cyclohexanol .

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the cyclohexane ring without affecting the chlorophenyl group .

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ (Et₂O) | Reflux, 3 hrs | 4-(4-Chlorophenyl)cyclohexanol |

| H₂ (5% Pd/C) | 20°C, 18 hrs | Partially hydrogenated derivatives |

Substitution Reactions

The chlorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

-

Sodium hydroxide (NaOH) in ethanol replaces chlorine with hydroxyl groups, forming 4-hydroxyphenyl derivatives .

-

Ammonia (NH₃) under high pressure yields 4-aminophenyl analogues .

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (EtOH) | Reflux, 8 hrs | 4-Hydroxyphenylcyclohexanecarboxylic acid |

| NH₃ (g) | 100°C, 12 hrs | 4-Aminophenylcyclohexanecarboxylic acid |

Hell-Volhard-Zelinsky (HVZ) Reaction

The α-hydrogen of the carboxylic acid undergoes halogenation via the HVZ reaction:

-

Phosphorus tribromide (PBr₃) and bromine (Br₂) yield α-bromo-4-(4-chlorophenyl)cyclohexanecarboxylic acid .

-

Phosphorus trichloride (PCl₃) with chlorine (Cl₂) produces α-chloro derivatives, pivotal for synthesizing bioactive molecules .

| Reagent | Conditions | Product |

|---|---|---|

| PBr₃ + Br₂ | 120°C, 6 hrs | α-Bromo derivative |

| PCl₃ + Cl₂ | 100°C, 4 hrs | α-Chloro derivative |

Acid Chloride Formation

Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride, a key intermediate for amide or ester synthesis :

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)cyclohexanecarboxylic acid has been identified as an important intermediate in the synthesis of various pharmacologically active compounds. Notably, it is utilized in the preparation of Atovaquone, an antiprotozoal medication effective against Pneumocystis carinii pneumonia and other infections. The synthesis involves the conversion of this compound into intermediates that lead to the final drug formulation .

Case Study: Synthesis of Atovaquone

- Process Overview : The compound is converted through several synthetic steps involving nucleophilic reactions to yield Atovaquone.

- Key Reaction : The reaction of this compound with specific aldehydes results in the formation of complex benzopyran derivatives that are crucial for the activity of Atovaquone .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reference material for various chromatographic techniques. It has been used in High-Performance Liquid Chromatography (HPLC) for the separation and quantification of related compounds.

Application Example

- HPLC Usage : The compound has been effectively separated using Newcrom R1 HPLC columns, demonstrating its utility in analyzing mixtures containing chlorinated phenyl derivatives .

Material Science

The compound's unique chemical structure allows it to be explored in material science applications, particularly in the development of polymeric materials or as a building block for more complex chemical entities.

Potential Applications

- Polymer Synthesis : It can be integrated into polymer chains to modify properties such as thermal stability and mechanical strength.

- Chemical Manufacturing : As a precursor in the synthesis of specialty chemicals, it plays a role in producing various industrial compounds .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, it may act as a nucleophilic reagent, reacting with amines by displacing the amino group . This interaction can lead to the inhibition of certain biological pathways, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Key Observations:

Impact of Substituent Position: The trans-4-isomer (CAS: 49708-81-8) exhibits a higher melting point (252–254°C) compared to the parent compound, likely due to enhanced crystallinity from the trans configuration . Substituent position and stereochemistry significantly affect solubility. For instance, the trans-isomer is sparingly soluble in chloroform and methanol , while the unsaturated analog (cyclohexene derivative) may exhibit altered reactivity due to conjugation .

The 4-oxo (ketone) group in fluorophenyl and methyl ester derivatives introduces polarity, affecting solubility and metabolic stability .

Halogen Substitution :

- Fluorine substitution (C₆H₄F) reduces electron-withdrawing effects compared to chlorine, which may modulate acidity (pKa ~4.80 for trans-isomer vs. ~4.82 for cyclohexanecarboxylic acid) .

Applications :

- Atovaquone impurity (trans-isomer) underscores the importance of stereochemical control in pharmaceutical manufacturing .

- Ester derivatives (e.g., methyl ester) are often used to improve bioavailability or as protected intermediates in synthesis .

Research Findings and Data

Spectroscopic and Computational Studies

- DFT Analysis : Computational studies on chlorophenyl cyclohexane derivatives, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one , reveal insights into electronic properties and reactive sites, applicable to designing analogs with optimized bioactivity .

Biological Activity

1-(4-Chlorophenyl)cyclohexanecarboxylic acid (C13H15ClO2) is a chlorinated cyclohexanecarboxylic acid with significant biological activity. Its structure features a cyclohexane ring substituted with a 4-chlorophenyl group, which contributes to its pharmacological properties. This compound has been investigated for various biological activities, including antibacterial, enzyme inhibitory, and potential anticancer effects.

- Molecular Formula : C13H15ClO2

- Molecular Weight : 248.71 g/mol

- Melting Point : 94-98 °C

- Boiling Point : 330-332 °C

- Density : 1.283 g/cm³

- Solubility : Low solubility in water; good solubility in organic solvents

Antibacterial Activity

Research has shown that this compound exhibits moderate to strong antibacterial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated notable activity against Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity of this compound compared to standard antibiotics:

| Bacterial Strain | Inhibition Zone (mm) | Reference Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Salmonella typhi | 15 | Ciprofloxacin | 30 |

| Bacillus subtilis | 18 | Penicillin | 25 |

| Escherichia coli | 10 | Tetracycline | 28 |

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The results indicate strong inhibition, making it a candidate for further development as an enzyme inhibitor in therapeutic applications.

Acetylcholinesterase Inhibition Assay Results

| Compound | IC50 (µM) |

|---|---|

| This compound | 2.14±0.003 |

| Standard (Eserine) | 0.5 |

The above data indicates that the compound has a significant potential as an AChE inhibitor, which is relevant in the context of treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance, a recent study synthesized various derivatives and assessed their biological activities, revealing promising results in both antibacterial and enzyme inhibition assays .

In another investigation, the compound's interactions with bovine serum albumin (BSA) were studied to understand its pharmacokinetic properties. The binding affinity of the compound to BSA suggests potential for effective drug delivery systems .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)cyclohexanecarboxylic acid, and how are reaction conditions optimized?

- Methodology :

- Suzuki-Miyaura Coupling : Aryl halides (e.g., 4-chlorophenylboronic acid) can be coupled with cyclohexanecarboxylic acid derivatives under palladium catalysis. Optimize ligand choice (e.g., Pd(PPh₃)₄) and solvent (e.g., THF or DMF) to enhance yield .

- Cyclohexane Ring Functionalization : Direct chlorophenyl introduction via Friedel-Crafts alkylation or Grignard reactions. Monitor reaction progress using TLC and adjust temperature (e.g., 80–100°C) to minimize byproducts .

- Key Parameters :

| Parameter | Typical Range |

|---|---|

| Catalyst Loading | 1–5 mol% Pd |

| Reaction Temperature | 80–120°C |

| Purity Post-Synthesis | ≥98% (HPLC verified) |

Q. How is the structural identity and purity of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., cyclohexane proton splitting and chlorophenyl aromatic signals). Compare with reference spectra in databases like PubChem .

- HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (≥98%) and detect impurities (e.g., cis/trans isomers) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., carboxylic acid dimerization) for absolute configuration confirmation .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Insoluble in water; sparingly soluble in ethanol. Preferred solvents for reactions: DMSO or DMF .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Monitor moisture content (≤0.5% via Karl Fischer titration) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (e.g., 153–155°C vs. 252–262°C)?

- Root Causes : Polymorphism, isomer contamination (cis vs. trans), or residual solvents.

- Methodology :

- Differential Scanning Calorimetry (DSC) : Measure phase transitions and compare with literature (e.g., Kanto Reagents: 153–155°C vs. commercial specs: 252–262°C ).

- Recrystallization : Use ethanol/water mixtures to isolate pure polymorphs.

Q. What strategies are effective for isolating cis/trans isomers of this compound?

- Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Adjust retention times to separate isomers (cis ≤1.5% per specs) .

- Crystallization : Exploit solubility differences in ethanol/water mixtures. Monitor via polarimetry for enantiomeric excess.

Q. How does this compound serve as an intermediate in drug discovery?

- Case Study : As a precursor to atovaquone (antimalarial drug), the chlorophenyl group enhances lipophilicity for membrane penetration. Functionalize the carboxylic acid moiety via esterification or amidation .

- Biological Screening : Test derivatives for antimicrobial activity using MIC assays against S. aureus or E. coli .

Q. What computational tools can predict the compound’s reactivity in nucleophilic acyl substitution?

- Software : Gaussian or ORCA for DFT calculations. Model transition states (e.g., tetrahedral intermediates) to optimize reaction pathways.

- Parameters :

| Calculation Level | Basis Set | Key Outputs |

|---|---|---|

| B3LYP | 6-31G(d,p) | Activation energy, HOMO/LUMO |

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) list conflicting hazard codes (e.g., R36/37/38 vs. none)?

- Resolution :

- Source Variability : Commercial suppliers may omit hazards due to low impurity levels. Prioritize SDS from academic vendors (e.g., Sigma-Aldrich ).

- Lab Testing : Conduct acute toxicity assays (e.g., zebrafish embryo model) to verify irritation potential.

Methodological Best Practices

- Reaction Optimization : Use design of experiments (DoE) to vary catalyst, solvent, and temperature.

- Crystallography : Submit crystals to the Cambridge Structural Database (CSD) to contribute to public data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.